molecular formula C6H9N3O2 B13314132 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole

3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole

Cat. No.: B13314132
M. Wt: 155.15 g/mol
InChI Key: GLTQAYFRBWNFFV-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, integrating two privileged pharmacophoric structures: the 1,2,4-oxadiazole ring and the azetidine moiety. The 1,2,4-oxadiazole heterocycle is renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which helps mitigate hydrolysis issues common in those groups . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiparasitic properties . The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block that often contributes to a molecule's potency and pharmacokinetic profile. While specific biological data for this exact compound is an active area of research, its structural features make it a promising candidate for developing novel therapeutic agents. Researchers can leverage this compound as a key intermediate for synthesizing more complex molecules targeting various diseases. Its potential mechanisms of action may include the inhibition of specific enzymes or interaction with protein targets, similar to other 1,2,4-oxadiazole derivatives that have shown inhibitory potency against targets like Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC) . This product is intended for research and development purposes only. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C6H9N3O2/c1-5(2-7-1)10-3-6-8-4-11-9-6/h4-5,7H,1-3H2

InChI Key

GLTQAYFRBWNFFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NOC=N2

Origin of Product

United States

Preparation Methods

Core Synthesis of 1,2,4-Oxadiazole

The foundational step in preparing 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is synthesizing the oxadiazole ring. The predominant methods are:

  • Heterocyclization of Amidoximes with Carboxylic Acid Derivatives:
    This approach, pioneered by Tiemann and Krüger, involves reacting amidoximes with acyl chlorides or activated carboxylic acids (e.g., esters, anhydrides). Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine enhance yields.
    Reaction scheme:

    Amidoxime + Acyl chloride → 1,2,4-Oxadiazole
    

    Research data:

    • Baykov et al. (2017) demonstrated a one-pot synthesis at room temperature using amidoximes and methyl/ethyl esters in NaOH/DMSO, yielding 11–90% depending on substituents and reaction time (4–24 hours).
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles:
    This method involves generating nitrile oxides in situ and cycloadding with nitriles. However, limitations include poor reactivity of nitriles and side product formation, such as 1,2,5-oxadiazoles.
    Research data:

    • Bokach et al. (2003) utilized platinum(IV) catalysis under mild conditions to improve yields, but issues with solubility and cost persist.
  • Microwave-Assisted Cyclization:
    Recent advances include microwave irradiation facilitating rapid cyclization of acyl hydrazides or related intermediates, significantly reducing reaction times and improving yields.

Incorporation of the Azetidin-3-yloxy Methyl Group

The key challenge is attaching the azetidin-3-yloxy methyl moiety to the oxadiazole core. This typically involves:

  • Pre-Functionalized Precursors:
    Synthesizing a suitable azetidin-3-yloxy methyl derivative with reactive functional groups (e.g., halides, esters, or amines) that can be coupled to the oxadiazole ring.

  • Post-Synthetic Modification:
    The oxadiazole ring, bearing reactive positions (such as at the 3-position), can undergo nucleophilic substitution or coupling reactions with azetidinyl derivatives.

Research data:

  • Recent studies have employed nucleophilic substitution reactions where the oxadiazole intermediate with a leaving group (e.g., halogen) reacts with azetidin-3-yloxy methyl derivatives under mild conditions to afford the target compound.
  • Alternatively, click chemistry or amide coupling reactions, utilizing coupling reagents like EDC·HCl or TBTU, have been effective for attaching the azetidin-3-yloxy methyl group.

Proposed Synthetic Route for 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole

Based on the literature, a plausible synthetic pathway involves:

Step Reagents & Conditions Description
1 Amidoxime + Methyl/ethyl ester of carboxylic acid + NaOH/DMSO Formation of 1,2,4-oxadiazole core via heterocyclization (room temperature, 4–24 hours)
2 Introduction of reactive halogen (e.g., bromide) at the 3-position Functionalization of the oxadiazole ring with a leaving group
3 Nucleophilic substitution with azetidin-3-yloxy methyl derivative Coupling to attach the azetidin-3-yloxy methyl group

Research Data and Yields

Methodology Starting Materials Reaction Conditions Yield Notes
Amidoxime + Acyl chloride Amidoxime, acyl chloride TBAF or pyridine catalysis 50–85% Efficient heterocyclization
Amidoxime + Esters Amidoxime, methyl/ethyl ester NaOH/DMSO, RT 11–90% One-pot, room temp, moderate to high yields
Nitrile oxide cycloaddition Nitrile oxide, nitrile Mild heating, catalysts Variable Side reactions possible, lower yields
Nucleophilic substitution Oxadiazole halide + azetidinyl derivative Mild base, RT 70–95% High efficiency, versatile

Summary of Preparation Strategies

  • The heterocyclization of amidoximes with activated carboxylic acids or esters remains the most reliable and scalable method for synthesizing the oxadiazole core.
  • Microwave-assisted reactions and one-pot procedures have significantly improved yields and reduced reaction times.
  • The attachment of the azetidin-3-yloxy methyl group is best achieved via nucleophilic substitution on a suitably functionalized oxadiazole intermediate.
  • Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Unfortunately, the search results do not contain specific information about the applications of the compound "3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole". However, the search results do provide information about the applications of oxadiazole derivatives in general, which may be relevant to your research.

Oxadiazoles in Drug Discovery
Oxadiazoles are heterocyclic aromatic compounds with a wide range of applications in various scientific fields, including the pharmaceutical industry and drug discovery . They exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The 1,2,3 and 1,2,5 isomers are unstable and undergo ring-opening reactions, while 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are more stable and widely used in medicinal chemistry .

Anticancer Agents
Cancer affects millions of people worldwide, making the discovery of new treatments a critical need . Research has shown that some oxadiazole derivatives possess potent anticancer properties . For example, bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have demonstrated activity against various cancer cell lines . In one study, analogs 11a and 11b showed comparable or slightly lower potency than combretastatin-A4, a phosphate-based anticancer drug . Analog 11a exhibited high activity against the A549 cell line, while analog 11b showed higher activity against MCF-7, A375, and HT-29 cell lines . Additionally, the presence of electron-donating groups was found to improve activity .

Another study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which showed moderate activity against a panel of 11 cancer cell lines . This compound was used as a precursor for synthesizing novel compounds with greater antiproliferative activities .

Antimicrobial Activity
1,3,4-oxadiazole derivatives have been investigated for their antimicrobial activity, including antibacterial, antifungal, and antiviral properties . These derivatives have shown broad-spectrum antimicrobial activity and can be synthesized through various methods, such as the reaction between acid hydrazides and acid chlorides, followed by cyclization using dehydrating agents . The introduction of substituents at specific positions, such as the 2 and 5 positions in 1,3,4-oxadiazoles, can enhance their antimicrobial and antifungal properties .

Other Activities
In addition to anticancer and antimicrobial activities, oxadiazole derivatives have demonstrated a range of other biological activities, including anti-inflammatory, analgesic, anti-convulsant, antioxidant, and anti-diabetic effects . The incorporation of the 1,3,4-oxadiazole moiety into existing medications has shown potential in addressing toxicity, side effects, and drug resistance associated with current therapies .

Table 1: Examples of Oxadiazole Derivatives and Their Anticancer Activity

CompoundCancer Cell LinesIC50 Value (µM)Reference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineHuman colon adenocarcinoma, gastric carcinoma, lung adenocarcinoma, non-small cell lung carcinoma, breast cancer92.4
Analog 11a (bis-1,2,4-oxadiazole-fused-benzothiazole derivative)A5490.11
Analog 11b (bis-1,2,4-oxadiazole-fused-benzothiazole derivative)MCF-7, A375, HT-290.2, 2.09, 0.76
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleSNB-75 (CNS cancer), UO-31 (renal cancer)N/A
2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazoleSNB-75 (CNS cancer)N/A

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. N/A indicates that the IC50 value was not available in the cited source.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pharmacological Activity

Antiviral Agents
  • 3-((3-(p-Tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole (): This analog exhibited significant anti-HIV-1 activity (100% inhibition at non-cytotoxic concentrations) in TZM-bl and CEM-GFP cell lines. The isoxazole substituent enhances π-π stacking with viral protease active sites.
  • Pyridinyl-substituted 1,2,4-oxadiazoles ():
    Substitution at the 3-position of the oxadiazole with pyridinyl groups (e.g., compound 23 ) showed equipotent antiviral activity compared to parent compounds. However, pyrimidine or pyridazine substitutions reduced potency due to increased steric hindrance .

Key Insight : The azetidine group in 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole may improve solubility and reduce cytotoxicity compared to bulkier aromatic substituents, though this requires experimental validation.

Insecticidal Agents
  • Anthranilic diamide analogs with 1,2,4-oxadiazoles ():
    Compound 3IIl demonstrated an LC50 of 0.20 mg L<sup>−1</sup> against Plutella xylostella, attributed to bioisosteric replacement of amide bonds with oxadiazole rings. The oxadiazole enhances resistance to metabolic degradation .
Therapeutic Agents
  • Ataluren (PTC124) ():
    A 1,2,4-oxadiazole-based drug (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) used for Duchenne muscular dystrophy. The fluorophenyl group improves bioavailability and target specificity .

Structural Advantage : The azetidine moiety in the target compound may offer superior metabolic stability over benzoic acid derivatives like Ataluren due to reduced susceptibility to esterase cleavage.

Physicochemical Properties

Lipophilicity and Solubility
  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole ():
    1,3,4-Oxadiazoles exhibit lower log D (by ~1 unit) and higher aqueous solubility than 1,2,4-oxadiazoles due to differences in dipole moments. However, 1,2,4-oxadiazoles generally show better metabolic stability .

Implication : The azetidine group’s hydrophilicity may counterbalance the inherent lipophilicity of 1,2,4-oxadiazole, optimizing log D for CNS permeability or peripheral activity.

Thermal Stability (Energetic Materials)
  • Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane ():
    Exhibits a melting point of 52°C and detonation velocity of 9053 m/s but poor thermal stability (decomposition at 117°C) .

Comparison: The azetidine substituent is unlikely to improve thermal stability in energetic materials but could serve as a hydrogen-bond donor in co-crystal engineering.

Structural Analogs

Compound Name Core Structure Key Substituent Application/Activity Reference
3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Azetidin-3-yloxy methyl Hypothetical: CNS/antiviral
Ataluren (PTC124) 1,2,4-Oxadiazole 3-(2-Fluorophenyl)benzoic acid Duchenne muscular dystrophy
3IIl (Anthranilic diamide analog) 1,2,4-Oxadiazole Trifluoromethyl, methylsulphonyl Insecticidal (LC50 0.20 mg L<sup>−1</sup>)
Compound 23 (Antiviral) 1,2,4-Oxadiazole 3-Pyridinyl Equipotent antiviral activity

Biological Activity

The compound 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. They have been synthesized and studied extensively for their potential as therapeutic agents in various diseases, particularly cancer and infectious diseases. The modifications to the oxadiazole scaffold can significantly enhance their bioactivity and target specificity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The hybridization of oxadiazoles with other pharmacophores enhances their efficacy against malignant cells.
  • Case Studies : In a comparative study involving several oxadiazole derivatives, compounds were tested against human cancer cell lines including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin and doxorubicin .
CompoundCell LineViability Reduction (%) at 10 µMViability Reduction (%) at 50 µM
3aHT-2964.061.5
3bMDA-MB-23157.248.9
3eHT-2973.239.0

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented:

  • Antibacterial and Antifungal Effects : Numerous studies have confirmed the effectiveness of these compounds against a variety of bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, a series of aryl-1,3,4-oxadiazole derivatives demonstrated potent antibacterial activity comparable to established antibiotics .
  • Research Findings : A specific study reported that certain oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Docking studies showed good binding affinities to bacterial target proteins .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored:

  • Mechanism : Compounds containing the oxadiazole ring have shown inhibitory effects on inflammatory pathways and cytokine production. For example, some derivatives were evaluated using the carrageenan-induced paw edema model in rats, demonstrating substantial anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

  • Modifications : Variations in substituents on the oxadiazole ring can lead to enhanced potency and selectivity towards specific biological targets. For example, substituting different functional groups can significantly alter the compound's interaction with enzymes involved in cancer progression or microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology : A common approach involves refluxing precursors (e.g., substituted benzaldehydes or triazoles) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include varying reaction time (e.g., 4–8 hours), adjusting molar ratios, or using alternative solvents (e.g., DMF for polar intermediates). Thermolytic methods for unsubstituted oxadiazoles, as described for formylhydrazone ethylformate, can also inform process refinement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and azetidine-oxadiazole connectivity. Infrared (IR) spectroscopy identifies functional groups like C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while elemental analysis confirms purity .

Q. What are the primary biological activities associated with 1,2,4-oxadiazole derivatives?

  • Methodology : Oxadiazoles are evaluated for antimicrobial, anticancer, or anti-inflammatory activity via in vitro assays (e.g., MIC determination against bacterial strains). Structural analogs like 1,3,4-thiadiazoles and benzimidazole-triazole hybrids show activity against Mycobacterium tuberculosis and PTZ-induced seizures, suggesting similar screening protocols for this compound .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodology : Molecular docking studies (e.g., using AutoDock Vina) compare the compound’s interaction with active sites of enzymes like acetylcholinesterase or bacterial gyrase. For example, oxadiazole-triazole conjugates exhibit binding energies ≤−8.5 kcal/mol, correlating with experimental antibacterial results . Density Functional Theory (DFT) calculations further analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Cross-validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing). For instance, discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or solvent effects (DMSO concentration ≤1%). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., azetidine’s role in bioavailability) .

Q. How do advanced NMR techniques (e.g., 2D-COSY, NOESY) clarify stereochemical ambiguities?

  • Methodology : 2D-NMR resolves overlapping signals in crowded regions (e.g., azetidine methylene protons). NOESY correlations confirm spatial proximity between oxadiazole and azetidine groups, while HSQC assigns ¹³C-¹H connectivity. For example, coupling constants (J = 8–10 Hz) in NOESY indicate rigid conformations in similar oxadiazole derivatives .

Q. What analytical methods ensure stability and purity during long-term storage?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products (e.g., hydrolysis of the oxadiazole ring). Stability studies under varying temperatures (4°C vs. 25°C) and humidity levels (≤40% RH) are critical. Lyophilization or inert-atmosphere storage (argon) preserves sensitive derivatives .

Q. How can reaction yields be improved for multi-step syntheses involving azetidine intermediates?

  • Methodology : Optimize protecting groups (e.g., Boc for azetidine amines) to prevent side reactions. Catalytic methods (e.g., Pd/C for hydrogenolysis) enhance efficiency. For example, substituting ethanol with THF in cyclization steps increased yields by 15–20% in related oxadiazole syntheses .

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